

Technical Guide: 2,4-Dihydroxybenzophenone¹³C₆

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Compound of Interest

2,4-Dihydroxybenzophenone13C6

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dihydroxybenzophenone-¹³C₆, a stable isotope-labeled internal standard crucial for accurate quantification in analytical chemistry. The document details its chemical and physical properties, provides an exemplary experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), outlines a plausible synthetic route, and discusses the toxicological pathways of related benzophenones. This guide is intended to serve as a vital resource for researchers in toxicology, environmental science, and pharmaceutical development who require precise and reliable measurement of 2,4-Dihydroxybenzophenone.

Core Compound Identification and Properties

2,4-Dihydroxybenzophenone-¹³C₆ is the isotopically labeled form of 2,4-Dihydroxybenzophenone (also known as Benzophenone-1), where six carbon atoms on the phenyl ring are replaced with the stable isotope carbon-13. This labeling renders the molecule heavier, allowing it to be distinguished from its native counterpart by mass spectrometry, which is the cornerstone of its use as an internal standard.[1][2]

Chemical and Physical Data



The fundamental properties of 2,4-Dihydroxybenzophenone-¹³C₆ are summarized below. Data for the unlabeled analogue is provided for comparison, as the physical properties are expected to be nearly identical.

Property	2,4- Dihydroxybenzophenone- ¹³ C ₆	2,4- Dihydroxybenzophenone (Unlabeled)
CAS Number	2731164-01-3[3]	131-56-6[4][5]
Molecular Formula	С7 ¹³ С6Н10О3	C13H10O3
Molecular Weight	220.17 g/mol [3]	214.22 g/mol [4]
Appearance	White to off-white solid	White to pale yellow crystalline solid[5]
Purity (Typical)	≥98%	≥99%
Isotopic Enrichment	≥98 atom % ¹³ C[6]	N/A
Melting Point	Not specified; expected ~143-146 °C	143-146 °C
Boiling Point	Not specified; expected ~194 °C @ 1 mmHg	194 °C @ 1 mmHg
Solubility	Soluble in methanol, ethanol, acetone	Soluble in organic solvents (ethanol, acetone); limited solubility in water[5]

Application in Quantitative Analysis: Experimental Protocol

The primary application of 2,4-Dihydroxybenzophenone- $^{13}C_6$ is as an internal standard for the accurate quantification of native 2,4-Dihydroxybenzophenone in complex matrices such as urine, plasma, and environmental water samples.[1][2] The standard is added at a known concentration at the beginning of sample processing to correct for analyte loss during extraction and for matrix effects during instrumental analysis.



Exemplary Protocol: Quantification in Human Urine via LC-MS/MS

This protocol provides a generalized workflow for the analysis of 2,4-Dihydroxybenzophenone in urine. Optimization is required for specific instrumentation and sample characteristics.

- 1. Sample Preparation & Hydrolysis:
- To a 2 mL urine sample, add 10 μ L of a 1 μ g/mL solution of 2,4-Dihydroxybenzophenone- $^{13}C_6$ in methanol.
- Add 500 μL of acetate buffer (pH 5.0).
- Add 20 μL of β-glucuronidase/arylsulfatase enzyme to hydrolyze conjugated metabolites.[7]
- Vortex and incubate the mixture overnight (approx. 16 hours) at 37°C.[7]
- 2. Analyte Extraction (Solid-Phase Extraction SPE):
- Condition an SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of deionized water.
- Load the hydrolyzed urine sample onto the cartridge.
- Wash the cartridge with 3 mL of water to remove interferences.
- Dry the cartridge thoroughly under vacuum.
- Elute the analyte and internal standard with 3 mL of methanol or a mixture of methanol and ethyl acetate.[8]
- 3. Final Sample Preparation:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase starting condition (e.g., 50:50 methanol:water).
- Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions (Illustrative):
- LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol.
- Gradient: A suitable gradient starting from a lower percentage of B, ramping up to a high percentage to ensure elution, followed by re-equilibration.





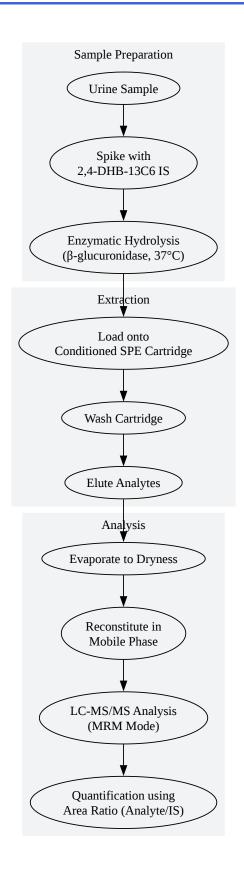


- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: Triple Quadrupole (QqQ).
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
- MRM Transitions:
- 2,4-Dihydroxybenzophenone: Precursor Ion (m/z) 213.1 → Product Ion (e.g., 136.0).
- 2,4-Dihydroxybenzophenone-¹³C₆: Precursor Ion (m/z) 219.1 → Product Ion (e.g., 142.0).

5. Quantification:

- A calibration curve is constructed by analyzing standards containing known concentrations of the native analyte and a fixed concentration of the internal standard.
- The concentration of the analyte in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.





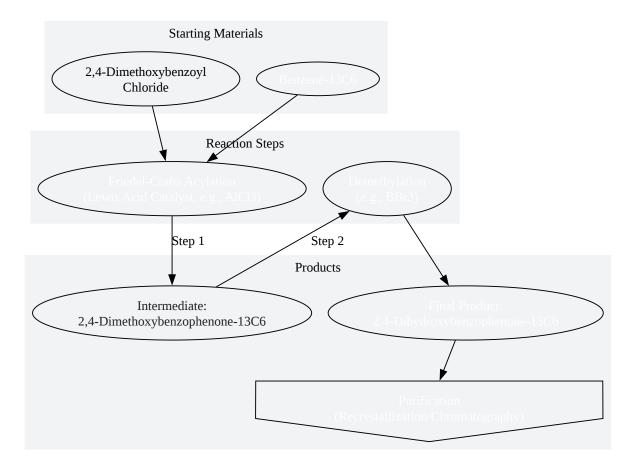
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Figure 1: General experimental workflow for the quantification of 2,4-Dihydroxybenzophenone.



Synthesis Pathway Overview

The synthesis of 2,4-Dihydroxybenzophenone- 13 C₆ involves incorporating the 13 C atoms into one of the aromatic rings. A common strategy for synthesizing benzophenones is the Friedel-Crafts acylation. For the labeled compound, this would involve using a 13 C-labeled benzene ring precursor.



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Figure 2: A logical workflow for the synthesis of 2,4-Dihydroxybenzophenone-13C6.

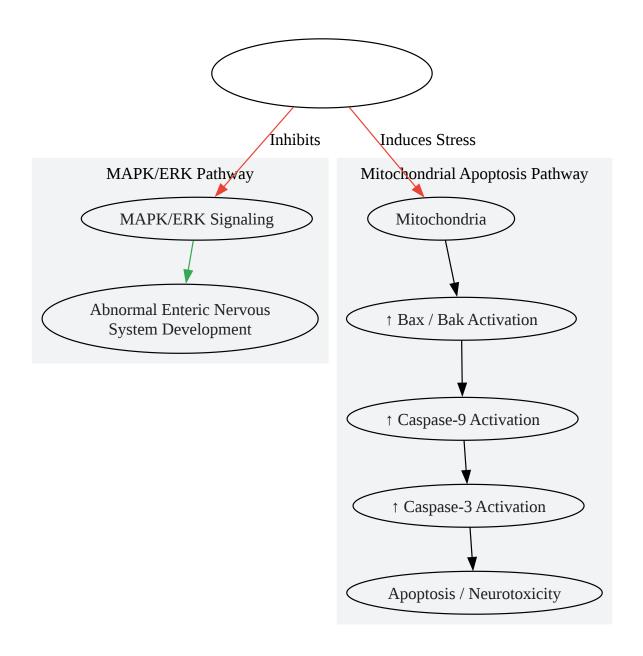


Toxicological Signaling Pathways

While studies specifically detailing the signaling pathways affected by 2,4-Dihydroxybenzophenone are limited, research on the closely related and widely used UV filter Benzophenone-3 (BP-3) provides valuable insights. BP-3 has been shown to induce cytotoxicity and neurotoxicity by impacting key cellular pathways.

One identified mechanism involves the attenuation of the MAPK/ERK signaling pathway, which is critical for cell proliferation, differentiation, and survival.[8] Disruption of this pathway by BP-3 has been linked to abnormal development of the enteric nervous system in zebrafish models. [8] Additionally, studies in rats have shown that BP-3 can induce the mitochondrial apoptosis pathway in the frontal cortex.[9] This is characterized by an increase in the activity of caspases-9 and -3 and a shift in the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic proteins.[9]





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Figure 3: Signaling pathways implicated in the toxicity of Benzophenone-3.

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